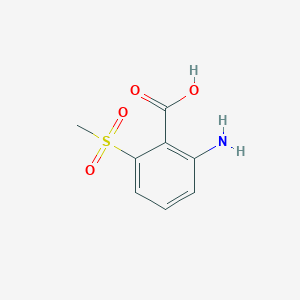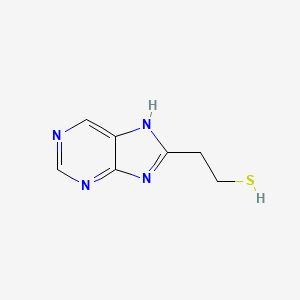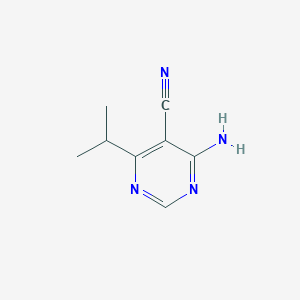
4-Amino-6-isopropylpyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-isopropylpyrimidine-5-carbonitrile is a pyrimidine derivative with a unique structure that includes an amino group at the 4th position, an isopropyl group at the 6th position, and a cyano group at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-isopropylpyrimidine-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of α-cyanoketones, carboxaldehydes, and guanidines in a one-pot sequence. This reaction is carried out under controlled conditions, often involving moderate to high temperatures and the use of solvents such as ethanol or isopropanol. The yields from this synthesis can range from moderate to excellent (45-89%) after purification by column chromatography or crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
4-Amino-6-isopropylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and isopropyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties. For example, oxidation can yield pyrimidine oxides, while reduction can produce amine derivatives.
科学的研究の応用
4-Amino-6-isopropylpyrimidine-5-carbonitrile has several scientific research applications:
作用機序
The mechanism of action of 4-Amino-6-isopropylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the epidermal growth factor receptor (EGFR), inhibiting its activity. This inhibition can lead to the arrest of the cell cycle at the G2/M phase and induce apoptosis in cancer cells . The compound’s ability to upregulate caspase-3 levels further contributes to its apoptotic effects.
類似化合物との比較
Similar Compounds
4-Amino-5-pyrimidinecarbonitrile: Similar structure but lacks the isopropyl group.
2-Amino-4,6-diarylpyrimidine-5-carbonitriles: These compounds have different substituents at the 4th and 6th positions.
Uniqueness
4-Amino-6-isopropylpyrimidine-5-carbonitrile is unique due to the presence of the isopropyl group at the 6th position, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C8H10N4 |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
4-amino-6-propan-2-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H10N4/c1-5(2)7-6(3-9)8(10)12-4-11-7/h4-5H,1-2H3,(H2,10,11,12) |
InChIキー |
DVMNABZCPDEWCT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=NC=N1)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


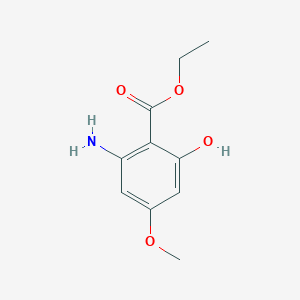

![3-Cyclopropylbenzo[d]isoxazol-7-amine](/img/structure/B13122056.png)
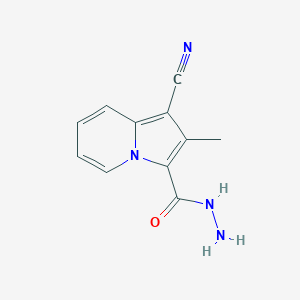
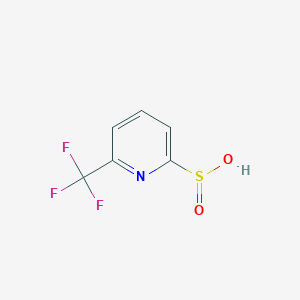
![(R)-3-Ethynyl-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13122076.png)

![5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione](/img/structure/B13122089.png)


